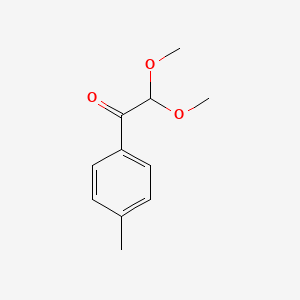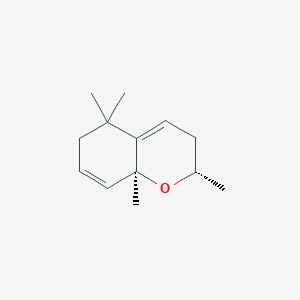
1,3-Benzodithiole, 2-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, 2-(ethylthio)- is an organic compound with the molecular formula C9H10S3 It is a derivative of 1,3-benzodithiole, where an ethylthio group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole-2-thione with ethylthiol in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2-(ethylthio)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodithiole, 2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodithiole, 2-(ethylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodithiole, 2-(ethylthio)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is often mediated through the formation of sulfur-containing intermediates, which can further react with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodithiole-2-thione: A closely related compound with similar chemical properties.
Thieno[2,3-d]-1,3-dithiol-2-thione: Another sulfur-containing heterocycle with comparable reactivity.
Uniqueness
This differentiates it from other similar compounds and makes it a valuable reagent in various chemical and biological studies .
Eigenschaften
CAS-Nummer |
57198-57-9 |
|---|---|
Molekularformel |
C9H10S3 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
FVTYBURXNPGJJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1SC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
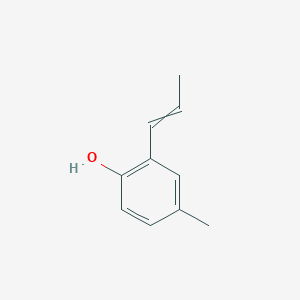



![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)


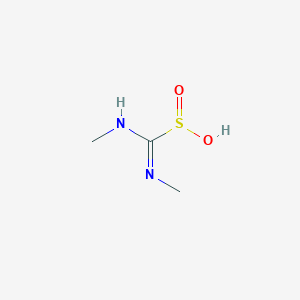
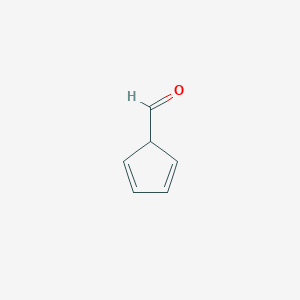
silane](/img/structure/B14628319.png)
